molecular formula C23H29N5OS B2680606 4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one CAS No. 877818-99-0

4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one

Cat. No. B2680606
CAS RN: 877818-99-0
M. Wt: 423.58
InChI Key: MNVYKJWUJQZGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including an amino group, a dimethylamino group, a thioether group, and a pyrimidoquinoline core. These functional groups suggest that the compound could participate in a variety of chemical reactions and potentially have interesting biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidoquinoline core would likely contribute significant aromatic character to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino and dimethylamino groups, which could act as nucleophiles in reactions with electrophiles. The thioether group could also participate in oxidation and alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . Its melting point would depend on the specific arrangement of atoms and the presence of any crystal lattice .

Scientific Research Applications

Esterifications with Anhydrides: DMAP accelerates esterification reactions by facilitating the formation of esters from carboxylic acids and anhydrides. It acts as a nucleophile, promoting the acylation process.

Baylis-Hillman Reaction: In the Baylis-Hillman reaction, DMAP enhances the formation of α,β-unsaturated compounds from aldehydes and activated alkenes. Its catalytic role ensures high yields and selectivity.

Hydrosilylations: DMAP assists in hydrosilylation reactions, where silicon-hydrogen bonds react with unsaturated organic compounds. This process is crucial in the synthesis of organosilicon compounds.

Tritylation: Tritylation involves the protection of hydroxyl groups using trityl chloride. DMAP acts as a catalyst, promoting the formation of trityl ethers.

Steglich Rearrangement: The Steglich rearrangement converts carboxylic acids into their corresponding acid chlorides. DMAP facilitates this rearrangement, allowing for efficient acyl chloride formation.

Safety Considerations

Keep in mind that DMAP is toxic and corrosive. Handle it with care, following proper safety protocols.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the amino and dimethylamino groups could allow it to interact with a variety of biological receptors or enzymes .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its complex structure and the presence of multiple functional groups, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

4-amino-5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5OS/c1-6-30-22-26-20(24)19-17(13-7-9-14(10-8-13)28(4)5)18-15(25-21(19)27-22)11-23(2,3)12-16(18)29/h7-10,17H,6,11-12H2,1-5H3,(H3,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYKJWUJQZGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.